![molecular formula C12H17N3O2 B2360848 1-[2-(4-Nitrophenyl)ethyl]piperazine CAS No. 91098-69-0](/img/structure/B2360848.png)
1-[2-(4-Nitrophenyl)ethyl]piperazine
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Overview
Description
1-[2-(4-Nitrophenyl)ethyl]piperazine (NPEP) is a heterocyclic organic compound. It has a molecular weight of 235.29 . It has been gaining attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of piperazine derivatives, such as NPEP, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of NPEP can be represented by the InChI code1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving NPEP are not detailed in the search results, piperazine derivatives in general have been studied for their reactivity. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one method of synthesis .Physical And Chemical Properties Analysis
NPEP is a liquid at room temperature .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The synthesis of piperazine derivatives is a significant area of research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis . “1-[2-(4-Nitrophenyl)ethyl]piperazine” can serve as a key intermediate in these synthetic processes, contributing to the development of new compounds with potential therapeutic applications.
Tyrosinase Inhibition
A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors . These inhibitors are crucial in the study of melanin synthesis and can be used to treat pigmentary disorders such as melasma and post-inflammatory hyperpigmentation. The derivatives of “1-[2-(4-Nitrophenyl)ethyl]piperazine” have shown promise in inhibiting tyrosinase, an enzyme critical in melanin formation.
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDLZVIOVDTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Nitrophenyl)ethyl]piperazine |
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